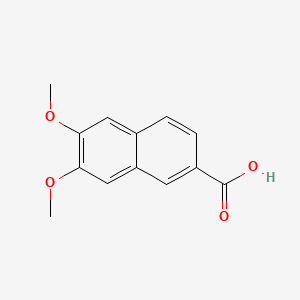

6,7-Dimethoxy-2-naphthoic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6,7-dimethoxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-16-11-6-8-3-4-9(13(14)15)5-10(8)7-12(11)17-2/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOYHYGPKOVFJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(C=CC2=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191145 | |

| Record name | 6,7-Dimethoxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37707-78-1 | |

| Record name | 6,7-Dimethoxy-2-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037707781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002920391 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dimethoxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethoxynaphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-DIMETHOXY-2-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST6JFH1YV0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Naphthoic Acid Derivatives As Central Motifs in Organic Synthesis and Material Science Research

Naphthoic acid derivatives, which are characterized by a naphthalene (B1677914) backbone bearing a carboxylic acid group, represent a versatile class of compounds that have become central motifs in both organic synthesis and material science. ontosight.aiontosight.ai Their rigid, aromatic structure provides a robust framework that can be functionalized in various ways to modulate their electronic, optical, and biological properties. ontosight.aicymitquimica.com

In the field of organic synthesis, naphthoic acids and their derivatives are valuable intermediates and building blocks for the construction of more complex molecules. ontosight.aiontosight.ai They serve as precursors for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. ontosight.aiontosight.ai The carboxylic acid functionality allows for a variety of chemical transformations, such as esterification, amidation, and reduction, providing access to a diverse array of chemical entities.

The applications of naphthoic acid derivatives extend into material science, where their unique photophysical and electronic properties are harnessed. For instance, some derivatives are investigated for their potential use in the development of organic light-emitting diodes (OLEDs), sensors, and polymeric materials with specific functionalities. ontosight.ai The planarity and extended π-system of the naphthalene core contribute to their utility in these advanced materials.

Significance of 6,7 Dimethoxy 2 Naphthoic Acid: a Unique Chemical Entity for Advanced Studies

Within the broader family of naphthoic acids, 6,7-Dimethoxy-2-naphthoic acid stands out as a particularly interesting and valuable compound for advanced research. ontosight.ai Its unique chemical structure, featuring methoxy (B1213986) groups at the 6 and 7 positions of the naphthalene (B1677914) ring, imparts specific properties that make it a sought-after precursor in various synthetic endeavors. ontosight.aiontosight.ai

The presence and position of the dimethoxy substituents significantly influence the electron density and reactivity of the aromatic system. This electronic modification can be strategically exploited in the design and synthesis of novel compounds with tailored biological activities or material properties. Research has explored the potential of this compound and its derivatives in areas such as medicinal chemistry, where they have been investigated for antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai

The molecular formula of this compound is C13H12O4, and it has a molecular weight of 244.24 g/mol . ontosight.aiontosight.ai This well-defined structure serves as a reliable starting point for the systematic development of new chemical entities with predictable characteristics.

Academic Trajectory: Early Research and Emergence of 6,7 Dimethoxy 2 Naphthoic Acid

Enzymatic and Chemo-Enzymatic Routes

Recent advancements have focused on leveraging enzymes to create more sustainable, bio-based routes to this compound, often starting from renewable precursors.

A prominent biocatalytic strategy utilizes sinapic acid, a phenolic compound abundant in plants of the Brassicaceae family like mustard and rapeseed, as a starting material. tandfonline.comresearchgate.nettaylorandfrancis.com This chemo-enzymatic pathway is a one-pot, two-step process that begins with the enzymatic dimerization of sinapic acid. tandfonline.comresearchgate.net

The key enzymatic step involves the use of a laccase from Trametes versicolor to mediate the oxidative dimerization of sinapic acid. tandfonline.com This reaction forms an intermediate known as bislactone (BL). tandfonline.comresearchgate.net Following the enzymatic formation of the bislactone, the reaction conditions are changed by adding a sodium hydroxide (B78521) solution. Under these alkaline conditions, the bislactone is converted into thomasidioic acid (TA), which subsequently undergoes rearrangement to form the final product, this compound (referred to as DMNA in some literature). tandfonline.comresearchgate.net This method represents a significant improvement over previous biocatalytic attempts that often resulted in low to moderate yields and complex product mixtures. researchgate.net

Table 1: Key Intermediates in the Chemo-Enzymatic Synthesis from Sinapic Acid

| Compound Name | Abbreviation | Role in Synthesis |

|---|---|---|

| Sinapic Acid | SA | Renewable precursor |

| Bislactone | BL | Intermediate formed by laccase-mediated dimerization of SA |

| Thomasidioic Acid | TA | Intermediate formed from BL under alkaline conditions |

To enhance the viability of the chemo-enzymatic route, significant research has been dedicated to process optimization. tandfonline.com Key parameters such as temperature, the percentage of co-solvent (acetonitrile), and the enzyme-to-substrate ratio were systematically adjusted to maximize yield and productivity. tandfonline.comresearchgate.net For instance, initial conditions of 35°C and a buffer pH of 4.4 with 12% acetonitrile (B52724) yielded 80% bislactone. researchgate.net Further optimization led to defined optimal conditions of 30°C, a pH 5.5 buffer with 20% acetonitrile, and a laccase loading of 5 U/mmol, which were validated for maximizing productivity. tandfonline.comresearchgate.net

The sustainability of this novel pathway has been quantitatively assessed using established green chemistry metrics. tandfonline.comresearchgate.net The Process Mass Index (PMI), which measures the ratio of the total mass of materials used to the mass of the final product, and the EcoScale, which evaluates the environmental impact of a chemical process, were calculated to benchmark the process. tandfonline.comresearchgate.netacsgcipr.org This focus on green metrics is crucial for developing environmentally responsible chemical manufacturing processes. acs.org

A primary goal of developing this chemo-enzymatic synthesis was to move beyond small, analytical-scale reactions to preparative, gram-scale production. tandfonline.comresearchgate.net Early biocatalytic methods were often limited to the milligram scale (e.g., 25 mg) due to highly diluted reaction media and very high enzyme-to-substrate ratios, making them unsuitable for larger production. tandfonline.comresearchgate.net

The optimized one-pot, two-step process has been successfully demonstrated at the gram scale. tandfonline.comresearchgate.net In a validation experiment under optimized conditions, 605 mg of sinapic acid was used as the starting material. tandfonline.com This scalability is a critical achievement, demonstrating the practical potential of the chemo-enzymatic approach for producing significant quantities of this compound. A key advantage of the scaled-up process is the use of simple filtration for purification, which avoids complex and resource-intensive chromatographic methods. tandfonline.comresearchgate.net

Conventional Organic Synthesis Pathways

Alongside biocatalytic routes, conventional organic synthesis provides established methods for constructing the naphthalene (B1677914) core of this compound.

A specific and effective conventional pathway for synthesizing this compound is the Stobbe tetralone carboxylic acid synthesis. rsc.org This method has been successfully employed to prepare the target compound starting from 4-hydroxy-3,5-dimethoxybenzaldehyde. rsc.org The Stobbe condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of a ketone or aldehyde with a succinic ester derivative. In this context, the initial product of the Stobbe reaction would undergo cyclization to form a tetralone carboxylic acid intermediate, which is then further processed to yield the final aromatic naphthoic acid structure. rsc.orgscispace.com

Table 3: Chemical Compounds Mentioned

| Compound Name | Other Names/Synonyms | Molecular Formula |

|---|---|---|

| This compound | 6,7-dimethoxynaphthalene-2-carboxylic acid | C₁₃H₁₂O₄ |

| Sinapic Acid | (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid | C₁₁H₁₂O₅ |

| Bislactone | - | C₂₂H₂₀O₈ |

| Thomasidioic Acid | - | C₂₂H₂₂O₉ |

| 6-hydroxy-2-naphthoic acid | - | C₁₁H₈O₃ |

| Acetonitrile | - | C₂H₃N |

| Sodium Hydroxide | - | NaOH |

| 4-hydroxy-3,5-dimethoxybenzaldehyde | Syringaldehyde | C₉H₁₀O₄ |

| 3,4-dimethoxyphenylacetic acid | Homoveratric acid | C₁₀H₁₂O₄ |

Dehydrogenation of Dihydro Naphthoic Acid Analogues (e.g., 6,7-Dimethoxy-3,4-dihydro-2-naphthoic acid)

A common and crucial step in the synthesis of substituted naphthalenes is the final aromatization of a dihydro intermediate. The conversion of a precursor like 6,7-Dimethoxy-3,4-dihydro-2-naphthoic acid, or its corresponding tetralone, into the fully aromatic this compound is a key dehydrogenation reaction. This transformation re-establishes the naphthalene ring's aromaticity, which is energetically favorable.

Catalytic dehydrogenation is a widely employed method for this purpose. Reagents such as palladium on carbon (Pd/C) or selenium (Se) are classic choices for effecting such aromatizations. pharmdbm.com The reaction typically involves heating the dihydro-naphthoic acid or tetralone precursor with the catalyst. For instance, in related syntheses of substituted naphthalenes from tetralone precursors, hydrogenation using a 10% palladium on charcoal catalyst is a standard procedure to saturate a benzylidene group before subsequent cyclization and aromatization steps. nih.gov The aromatization of tetralones to their corresponding naphthalenes is a well-established transformation in organic synthesis. pharmdbm.com This step is often the culmination of a synthetic sequence, such as the Haworth synthesis, which builds the naphthalene skeleton piece by piece.

The general mechanism involves the removal of hydrogen atoms from the saturated portion of the ring system, leading to the formation of new double bonds and the stable, delocalized π-electron system characteristic of the naphthalene core. The choice of catalyst and reaction conditions (e.g., temperature, solvent) is critical to ensure high yields and prevent side reactions.

Modern and Emerging Synthetic Approaches

While classical methods provide reliable pathways, modern organic synthesis continuously seeks to improve efficiency, yield, and selectivity. For a molecule like this compound, emerging approaches focus on accelerating reaction times and achieving precise control over the placement of functional groups.

Microwave-Assisted Synthesis of Related Naphthamide Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate a wide range of chemical transformations. clockss.orgnih.gov This method utilizes microwave irradiation to heat reactions, often resulting in dramatically reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods. clockss.org

Research into the synthesis of related 2-naphthamide (B1196476) derivatives demonstrates the utility of this approach. In one study, a four-step microwave-assisted synthesis was developed to produce novel 2-naphthamide derivatives from dimethoxybenzaldehyde precursors. nih.govacs.org Key steps, including the cyclization to form the 2-naphthoate (B1225688) ester and subsequent conversion to the amide, were performed in a microwave synthesizer. nih.govacs.org For example, the conversion of a naphthalene-2-carboxylic acid derivative to its corresponding acyl chloride using thionyl chloride was achieved in just 30 minutes at 80°C with a power of 300 W. nih.govacs.org

Another study focused on the direct amidation of 2-naphthoic acid with 4-bromoaniline (B143363) to form N-(4-bromophenyl)naphthalene-2-carboxamide. nih.gov The reaction was successfully carried out under microwave irradiation, highlighting a one-step method that is both efficient and innovative. nih.gov These examples underscore the potential of microwave-assisted methods for the rapid and efficient synthesis of derivatives of this compound.

| Reaction | Starting Materials | Conditions | Time | Yield | Reference |

| Naphthoate Cyclization | (Dimethoxyphenyl)-3-(ethoxycarbonyl)but-3-enoic acid | Sodium acetate, Acetic anhydride, Microwave | - | 91-93% | nih.govacs.org |

| Acyl Chloride Formation | Naphthalene-2-carboxylic acid derivative, Thionyl chloride | Acetonitrile, Microwave, 80 °C, 300 W | 30 min | - | nih.govacs.org |

| Amide Formation | 2-Naphthoic acid, 4-Bromoaniline | Microwave, 800 W | - | - | nih.gov |

Regioselective Methodologies in Naphthoic Acid Formation

Achieving regioselectivity—the control of where functional groups are placed on a molecule—is a paramount challenge in the synthesis of polysubstituted aromatic compounds. For this compound, it is crucial to direct the carboxylic acid group specifically to the C-2 position of the naphthalene ring, avoiding the formation of other isomers. Modern catalytic methods offer powerful solutions to this challenge.

One advanced strategy involves ruthenium-catalyzed C-H activation. An efficient [2+2+2] benzannulation of phthalic acids with two alkyne molecules has been developed for the synthesis of multisubstituted 1-naphthoic acids. acs.orgresearchgate.net This reaction proceeds with high atom and step economy, using atmospheric oxygen as the oxidant. acs.orgresearchgate.net While this specific method yields 1-naphthoic acids, the principle of using a directing group (the carboxylic acid) to guide C-H activation is a cornerstone of modern regioselective synthesis.

Another powerful technique is the gallium trichloride-catalyzed coupling of alkynes and aldehydes, which provides a highly regioselective route to polysubstituted naphthalenes. nih.gov Such methodologies, which rely on the specific reactivity of substrates under tailored catalytic conditions, are instrumental in constructing complex naphthalene derivatives with precise substitution patterns. These approaches represent the forefront of synthetic chemistry, enabling access to specific isomers that may be difficult to obtain through classical routes. bohrium.com

Proton Transfer Equilibria and Anionic Species Formation (e.g., Trianion Intermediates)

The reactivity of this compound, like other carboxylic acids, is fundamentally influenced by proton transfer equilibria. In aqueous solutions, it can donate a proton from its carboxylic acid group to a water molecule, forming a carboxylate anion and a hydronium ion. doubtnut.comsavemyexams.com This equilibrium is a cornerstone of its acid-base chemistry.

In non-aqueous environments and in the presence of strong bases, more complex anionic species can be generated. Research on a closely related compound, 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid, provides compelling evidence for the formation of a trianion intermediate. acs.orgnih.gov This process, known as metalation, involves the removal of protons from multiple sites on the molecule by a strong base like an organolithium reagent. acs.orgnih.govresearchgate.net In the case of the aforementioned analog, the protons of the carboxylic acid, the hydroxyl group, and the methyl group are abstracted to form a trianionic species. acs.orgnih.gov This intermediate is highly reactive and allows for regioselective functionalization of the molecule. acs.orgnih.govbeilstein-journals.orgbeilstein-journals.org While direct evidence for a trianion of this compound itself is not explicitly detailed in the provided results, the formation of such species in a similar molecular framework suggests its potential to form at least a dianion through deprotonation of the carboxylic acid and one of the aromatic protons under sufficiently strong basic conditions.

Table 1: Proton Transfer and Anionic Species

| Compound/Concept | Description |

|---|---|

| Proton Transfer | Involves the donation of a proton (H+) from an acid to a base. savemyexams.com |

| Carboxylate Anion | The conjugate base formed after a carboxylic acid donates a proton. |

Oxidative Chemical Transformations and Reaction Mechanisms (e.g., during precursor conversions)

Oxidative reactions are crucial in both the synthesis and transformation of this compound and its precursors. One significant pathway involves the dehydrogenation of a dihydro precursor. Specifically, 6,7-dimethoxy-3,4-dihydro-2-naphthoic acid can be dehydrogenated to produce this compound in high yield. orgsyn.orgorgsyn.org

Furthermore, oxidative processes are central to the synthesis of structurally similar compounds. For example, the synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) from sinapic acid proceeds through an oxidative dimerization mechanism. tandfonline.comresearchgate.net This reaction can be mediated by enzymes like laccase or chemical oxidants such as iron(III) chloride (FeCl₃). tandfonline.com The mechanism involves the formation of a bislactone intermediate through a radical-mediated β-β dimerization of sinapic acid, which then undergoes further transformation to the naphthoic acid derivative. tandfonline.comresearchgate.net These examples of oxidative transformations in related syntheses highlight the importance of oxidation reactions in forming the naphthalene core.

Table 2: Key Oxidative Transformations

| Precursor | Reagent/Catalyst | Product |

|---|---|---|

| 6,7-Dimethoxy-3,4-dihydro-2-naphthoic acid | Dehydrogenation agent | This compound orgsyn.orgorgsyn.org |

Intramolecular Cycloaddition Reactivity (Drawing from related naphthoic acids)

While specific studies on the intramolecular cycloaddition reactivity of this compound are not detailed, the behavior of related naphthoic acids and their derivatives provides significant insight into its potential reactivity. Intramolecular Diels-Alder reactions are a powerful tool for the synthesis of polycyclic systems, and have been utilized in the synthesis of 3-hydroxymethyl-2-naphthoic acid lactones. acs.org

Moreover, the intramolecular didehydro-Diels-Alder (IMDDA) reaction of styrene-ynes offers a pathway to synthesize naphthalene cores. acs.org This reaction can lead to either dihydronaphthalene or naphthalene products, depending on the reaction conditions. acs.org Research on [2+2] cycloadditions of 1,3-dienes, which can be induced by either energy or electron transfer, further illustrates the potential for cycloaddition reactions in related systems. researchgate.net Given the aromatic nature of the naphthalene ring in this compound, it is more likely that its derivatives, rather than the acid itself, would participate as a dienophile or diene component in intermolecular cycloadditions, or that a precursor would undergo an intramolecular cycloaddition to form the naphthalene ring system.

Aromatic Substitution Reactions: Regioselectivity and Scope

The naphthalene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy (B1213986) groups. These groups direct incoming electrophiles primarily to the positions ortho and para to themselves. In this specific case, the C5 and C8 positions are the most likely sites for electrophilic attack. The regioselectivity of such reactions can be precisely controlled through directed ortho-metalation, a technique that has been successfully applied to unprotected benzoic acids. acs.org

Nucleophilic aromatic substitution reactions are also possible, particularly on derivatives of this compound where a leaving group is present on the aromatic ring. Studies on other unprotected naphthoic acids have shown that substitution of ortho-fluoro or methoxy groups can occur with organolithium and Grignard reagents. researchgate.net This proceeds via a proposed pre-coordination of the organometallic reagent with the carboxylic acid group, followed by an addition-elimination sequence. researchgate.net

Carboxylic Acid Group Reactivity: Esterification and Amidation

The carboxylic acid group of this compound is its most reactive site for a variety of transformations, most notably esterification and amidation. These reactions are fundamental in organic synthesis for creating a diverse range of derivatives.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. orgsyn.org Alternatively, coupling agents can be employed. For instance, the reaction of a carboxylic acid with an alcohol in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is a mild and efficient method for ester formation. tandfonline.com

Amidation: Similar to esterification, amidation involves the activation of the carboxylic acid group followed by reaction with an amine. The use of coupling reagents like EDC and DMAP is also effective for forming amides from carboxylic acids and amines under mild conditions. tandfonline.com Another common method is the conversion of the carboxylic acid to an acid chloride using a reagent such as thionyl chloride or oxalyl chloride, followed by the addition of an amine to form the amide bond. journals.co.za

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 4-Dimethylaminopyridine (DMAP) |

| 4-Hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid |

| This compound |

| 6,7-Dimethoxy-3,4-dihydro-2-naphthoic acid |

| 6-Hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) |

| Iron(III) chloride |

| Oxalyl chloride |

| Sinapic acid |

Synthetic Development of 6,7 Dimethoxy 2 Naphthoic Acid Derivatives and Analogues

Tailoring Molecular Structure: Core and Carboxylic Acid Functionalization

The modification of the 6,7-dimethoxy-2-naphthoic acid structure can be approached by targeting either the aromatic core or the carboxylic acid moiety. Functionalization of the naphthalene (B1677914) core often involves electrophilic substitution reactions, though the directing effects of the existing methoxy (B1213986) and carboxyl groups must be carefully considered to achieve desired regioselectivity.

The carboxylic acid group is a versatile handle for a wide range of chemical transformations. It can be converted into esters, amides, and other functional groups through standard organic reactions. For instance, the carboxylic acid of apogossypol (B560662) derivatives, which share a substituted naphthalene core, can be oxidized from corresponding aldehyde groups using mild agents like sodium hypochlorite. nih.gov This acid can then be coupled with various amines using coupling agents such as 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide (EDCI) to form amide derivatives. nih.gov Another effective method involves the conversion of amides back to carboxylic acids using nitrous acid, a process that can achieve complete conversion under optimized conditions. mdpi.com These functionalization strategies are crucial for creating libraries of compounds for structure-activity relationship studies. nih.govnih.gov

Table 1: Selected Reactions for Functional Group Interconversion

| Starting Group | Reagent(s) | Resulting Group |

|---|---|---|

| Aldehyde | Sodium hypochlorite | Carboxylic Acid nih.gov |

| Carboxylic Acid | Amine, EDCI | Amide nih.gov |

| Amide | NaNO₂, H₂SO₄ | Carboxylic Acid mdpi.com |

Synthesis of Complex Lignans (B1203133) and γ-Lactones (e.g., 1-Hydroxy-3-hydroxymethyl-6,7-dimethoxy-4-(3,4-methylenedioxyphenyl)-2-naphthoic acid γ-lactone)

Lignans are a large class of polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units. nih.govnih.gov Their diverse structures, which include arylnaphthalene skeletons, have made them attractive targets for total synthesis. nih.gov The biosynthesis of lignans proceeds through the phenylpropanoid pathway, with precursors like coniferyl alcohol undergoing stereospecific coupling reactions mediated by dirigent proteins. nih.gov

Synthetic chemists have developed numerous strategies to construct these complex molecules. Arylnaphthalene lignan (B3055560) lactones, a prominent subgroup, are often synthesized through multi-step sequences. A key intermediate, 1-Hydroxy-3-hydroxymethyl-4-(3,4-dimethoxyphenyl)-6,7-methylenedioxy-2-naphthoic acid γ-lactone, has been successfully synthesized, confirming its structure through chemical and spectroscopic means. jst.go.jp The synthesis of such complex γ-lactones often involves building the substituted naphthalene ring system and then forming the lactone ring in subsequent steps. These synthetic efforts are critical for accessing sufficient quantities of these natural products for biological evaluation. researchgate.net

Formation of Naphthamide and Ester Analogues

The conversion of the carboxylic acid group of this compound into amides and esters is a common and important derivatization strategy. These analogues often exhibit different physicochemical properties and biological activities compared to the parent acid.

Naphthamide derivatives can be synthesized efficiently through various methods. One approach involves a four-step, microwave-assisted synthesis starting from dimethoxybenzaldehyde derivatives, which generates 4-hydroxy-dimethoxynaphthalene-2-carboxylic acid intermediates that are then coupled with amines to form the final naphthamide products. nih.gov This method offers high yields and short reaction times. nih.gov Similarly, ester analogues can be prepared. For instance, the palladium-catalyzed Heck cross-coupling of a 2-iodo-4,5-dimethoxy acid methyl ester with an appropriate alkene can lead to unsaturated diesters, which are precursors to key cyclic ketones like 6,7-dimethoxy-2-tetralone. researchgate.net The synthesis of methyl 3-(3-chloropropoxy)-4-methoxybenzoate is another example of ester formation via alkylation of a hydroxy-substituted benzoate. mdpi.com

Table 2: Examples of Synthesized Naphthamide and Ester Derivatives

| Starting Material | Key Reagents/Steps | Product Type |

|---|---|---|

| 4-Hydroxy-dimethoxynaphthalene-2-carboxylic acid | Amine, Coupling Agents | N-(substituted)-2-Naphthamide nih.gov |

| 2-iodo-4,5-dimethoxyphenylacetic acid methyl ester | Heck cross-coupling | Unsaturated diester researchgate.net |

Regioselective Construction of Polycyclic Systems (e.g., Apogossypol Derivatives)

The this compound framework can serve as a building block for the regioselective construction of more complex polycyclic systems. Regioselectivity, or the control of the orientation of chemical bond formation, is paramount in synthesizing complex architectures. Apogossypol, a derivative of the natural product gossypol, and its analogues are examples of such polycyclic systems that feature a substituted binaphthyl core. nih.gov

The synthesis of these derivatives often involves the strategic coupling of two naphthalene units. For example, apogossypol derivatives can be synthesized by first preparing a substituted naphthalene carboxylic acid, which is then coupled and further modified. nih.gov The construction of other polycyclic frameworks can be achieved through reactions like the Suzuki-Miyaura cross-coupling, which can be used to link phenyl groups to a dimethoxynaphthalene core. mdpi.comnih.gov Subsequent reactions, such as demethylation and cyclization, can then be used to build fused ring systems. mdpi.comnih.gov Methodologies like the Diels-Alder reaction and ring-rearrangement metathesis provide powerful tools for assembling various tri- and tetracyclic sulfone systems from simple starting materials. beilstein-journals.org

Synthesis of Hydroxylated and Other Methoxy-Substituted Naphthoic Acid Isomers

The synthesis of isomers of this compound, particularly those with hydroxyl groups or alternative methoxy substitution patterns, is an area of active research. These isomers are valuable for probing how substituent placement affects the molecule's properties.

A notable example is the chemo-enzymatic synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) from the naturally occurring sinapic acid. tandfonline.comresearchgate.netsemanticscholar.org This sustainable, one-pot, two-step process involves an initial laccase-mediated dimerization of sinapic acid, followed by a base-induced rearrangement to form the naphthoic acid structure. tandfonline.comresearchgate.net This method provides a gram-scale synthesis of DMNA with high yields. tandfonline.com Other synthetic routes to hydroxylated naphthoic acids have been developed starting from aromatic aldehydes. rsc.org Furthermore, various synthetic strategies exist for producing other isomers, such as 6-hydroxy-2-naphthoic acid, from precursors like 6-methoxy-2-bromonaphthalene through steps involving Grignard reagent formation or oxidation of an acetonaphthone intermediate. epo.org

Table 3: Synthetic Approaches to Naphthoic Acid Isomers

| Target Compound | Starting Material | Key Method/Reaction | Reference(s) |

|---|---|---|---|

| 6-Hydroxy-5,7-dimethoxy-2-naphthoic acid | Sinapic Acid | Laccase-mediated dimerization, NaOH treatment | tandfonline.comresearchgate.netsemanticscholar.org |

| 4-Hydroxy-6,8-dimethoxynaphthalene-2-carboxylic acid | Dimethoxybenzaldehyde | Multi-step synthesis including Stobbe condensation | nih.gov |

| 6-Methoxy-2-naphthoic acid | 6-Methoxy-2-bromonaphthalene | Grignard formation and carbonation | epo.org |

Comprehensive Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

While specific, experimentally derived NMR spectra for 6,7-Dimethoxy-2-naphthoic acid are not widely available in peer-reviewed literature, the expected chemical shifts can be predicted based on the known effects of the substituents on the naphthalene (B1677914) core.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring system, the two methoxy (B1213986) group protons, and the acidic proton of the carboxylic acid. The aromatic protons would appear as a set of multiplets, with their specific chemical shifts and coupling patterns determined by their positions relative to the electron-donating methoxy groups and the electron-withdrawing carboxylic acid group. The protons of the two methoxy groups would likely appear as sharp singlets, potentially with slightly different chemical shifts. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each unique carbon atom in the molecule. This includes the carbons of the naphthalene ring, the two methoxy carbons, and the carbonyl carbon of the carboxylic acid. The chemical shifts of the aromatic carbons are influenced by the attached functional groups; carbons bearing the methoxy groups would be shifted to a different extent than those near the carboxylic acid.

Detailed experimental data from published research is required for a definitive assignment of all proton and carbon signals.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS) for Compound Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it allows for the separation and mass analysis of components within a mixture.

The molecular formula for this compound is C₁₃H₁₂O₄. The theoretical exact mass can be calculated from this formula, which is a critical piece of data for high-resolution mass spectrometry (HRMS) analysis.

Calculated Molecular Weight:

Molecular Formula: C₁₃H₁₂O₄

Average Molecular Weight: 232.23 g/mol

Monoisotopic Mass: 232.0736 Da

An experimental mass spectrum would provide the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight. Furthermore, tandem MS (MS/MS) experiments would reveal the fragmentation pattern of the molecule, offering valuable structural information. Common fragmentation pathways for such a compound might include the loss of a methyl group (•CH₃), a methoxy group (•OCH₃), water (H₂O), or carbon dioxide (CO₂) from the molecular ion. LC-MS is particularly useful for analyzing the purity of a sample and identifying any synthesis-related impurities. jmb.or.kr

X-ray Diffraction Studies for Single Crystal and Powder Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline solid state. Analysis of a single crystal provides precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline form of a material, identifying its crystal phase and assessing its purity.

Currently, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. Such a study would be invaluable for understanding its solid-state packing and the conformation of the carboxylic acid group relative to the naphthalene ring. For related compounds, such as 6-hydroxy-2-naphthoic acid, crystal structure data is available and reveals detailed information about intermolecular hydrogen-bonding networks. researchgate.net A similar analysis for the title compound would provide crucial insights into its material properties.

Electronic and Chiroptical Spectroscopy in Solution and Solid States

Electronic spectroscopy, including UV-Visible absorption and fluorescence, provides information about the electronic transitions within a molecule and is dictated by the nature of its chromophore. Chiroptical techniques like circular dichroism (CD) are used for chiral molecules to study their stereochemistry.

UV-Visible (UV-Vis) Spectroscopy: The naphthalene ring system is an excellent chromophore. The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands in the UV region. For the related 2-naphthoic acid, absorption maxima are observed around 236 nm, 280 nm, and 334 nm. sielc.com The addition of two methoxy groups, which are electron-donating, would be expected to cause a bathochromic (red) shift in these absorption maxima.

Fluorescence Spectroscopy: Many naphthalene derivatives are fluorescent. Upon excitation at a wavelength corresponding to an absorption maximum, the compound may exhibit fluorescence, providing further information about its electronic structure and environment.

Circular Dichroism (CD): this compound is an achiral molecule and therefore does not exhibit a CD spectrum on its own. However, the closely related 6-methoxy-2-naphthoate moiety is an important fluorescent chromophore used in the exciton-coupled circular dichroism (ECCD) method to determine the absolute stereochemistry of chiral molecules it is attached to. nih.gov This highlights the favorable spectroscopic properties of the naphthoate system for chiroptical studies. nih.gov

Chromatographic Separations and Purity Profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, quantification, and purity assessment of chemical compounds.

The purity of this compound can be reliably determined using reverse-phase HPLC (RP-HPLC). A typical method would involve a C18 stationary phase and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an acidified aqueous buffer. The acidic modifier (e.g., formic acid or trifluoroacetic acid) is necessary to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention.

Illustrative HPLC Parameters:

| Parameter | Value |

|---|---|

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient) |

| Detection | UV-Vis Detector (Wavelength based on UV spectrum) |

| Flow Rate | ~1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This method would separate the target compound from starting materials, by-products, and other impurities. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For regulatory purposes, a detailed impurity profile, which involves the identification and quantification of each impurity, is often required. sielc.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Expected Characteristic IR Absorption Bands:

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Carboxylic Acid | C=O stretch | 1720-1680 |

| Aromatic Ring | C=C stretch | 1600-1450 |

| Aromatic Ring | C-H stretch | 3100-3000 |

| Ether (Ar-O-CH₃) | C-O stretch | 1275-1200 (asymmetric), 1075-1020 (symmetric) |

| Methyl | C-H stretch | 2950-2850 |

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The strong carbonyl (C=O) absorption confirms the presence of the acid group. Multiple sharp peaks in the 1600-1450 cm⁻¹ region would be indicative of the aromatic naphthalene core, and the C-O stretching bands would confirm the presence of the two methoxy ether groups.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and energetics of 6,7-Dimethoxy-2-naphthoic acid. DFT methods balance computational cost and accuracy, making them suitable for molecules of this size.

Electronic Structure: DFT calculations can map the electron density distribution, revealing the molecule's shape, size, and sites susceptible to electrophilic or nucleophilic attack. The presence of electron-donating methoxy (B1213986) groups (-OCH₃) and the electron-withdrawing carboxylic acid group (-COOH) significantly influences the electronic landscape of the naphthalene (B1677914) core. The Molecular Electrostatic Potential (MEP) map, derived from DFT calculations, visualizes the electrostatic potential on the electron density surface. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carbonyl and methoxy groups, indicating nucleophilic sites, while positive potential (blue regions) would be concentrated around the acidic proton of the carboxyl group, highlighting its electrophilic character. nih.gov

Reactivity and Energetics: Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. For this compound, DFT calculations would provide the energies of these orbitals, allowing for the prediction of its reactivity in various chemical reactions. Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net

Furthermore, DFT can be used to calculate thermodynamic properties like the molecule's total energy, enthalpy of formation, and Gibbs free energy. These calculations are crucial for predicting the stability of different conformations and the feasibility of chemical reactions involving this compound. nih.gov

Below is a hypothetical data table summarizing the kind of information that could be obtained from DFT calculations on this compound, based on studies of similar compounds. nih.govresearchgate.net

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the molecule's overall polarity |

| Mulliken Atomic Charges | C(carbonyl): +0.45e, O(carbonyl): -0.55e, O(hydroxyl): -0.60e | Predicts partial charges on individual atoms |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility, interactions with solvents, and potential for self-assembly.

Conformational Landscapes: While the naphthalene core is rigid, the methoxy and carboxylic acid substituents have rotational freedom. MD simulations can explore the potential energy surface associated with the rotation of the C-O bonds of the methoxy groups and the C-C bond of the carboxylic acid group. This allows for the identification of the most stable conformations (energy minima) and the energy barriers between them. nih.gov For the carboxylic acid group, the syn and anti conformations, referring to the orientation of the hydroxyl proton relative to the carbonyl group, are of particular interest as their relative stability can be influenced by the surrounding environment. nih.gov

Dynamics in Solution: MD simulations are particularly powerful for studying molecules in a condensed phase, such as in a solvent. By explicitly including solvent molecules (e.g., water, ethanol), simulations can model how this compound interacts with its environment. This includes the formation of hydrogen bonds between the carboxylic acid group and water molecules, and the hydrophobic interactions of the naphthalene ring. nih.gov Such simulations can reveal the structure of the solvation shell around the molecule and provide a dynamic picture of its behavior in solution. acs.org

Furthermore, MD simulations can be used to study the dimerization of carboxylic acids in solution, a process driven by both hydrogen bonding and hydrophobic interactions. nih.gov Simulations could predict the stability of the classic cyclic dimer formed by two this compound molecules through hydrogen bonding between their carboxyl groups. The interplay between these hydrogen bonds and the hydrophobic association of the naphthalene rings would be a key aspect to investigate. nih.gov

The following table illustrates the types of data that could be generated from an MD simulation of this compound in an aqueous solution.

| Property | Potential Finding | Implication |

| Torsional Angle Distribution (-COOH) | Predominantly syn conformation with a minor population of anti | Understanding the most stable rotamer in solution |

| Radial Distribution Function (solute-water) | High peaks for water oxygen around the carboxyl hydrogens | Characterizes the hydrogen bonding network with the solvent |

| Solvent Accessible Surface Area (SASA) | Lower SASA for the naphthalene core compared to the carboxyl group | Quantifies the hydrophobic and hydrophilic regions of the molecule |

| Dimerization Free Energy | Negative value, indicating spontaneous dimerization | Predicts the tendency of the molecule to self-associate in solution |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Naphthoic Acid Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. bio-hpc.eu For naphthoic acid analogues, QSAR models can be developed to predict their activity for a specific biological target, guiding the design of new, more potent compounds.

A QSAR study involves several steps:

Data Set Collection: A series of naphthoic acid analogues with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) is required.

Molecular Descriptor Calculation: For each molecule in the series, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Based on the 2D graph of the molecule (e.g., molecular connectivity indices). nih.gov

Geometrical descriptors: Related to the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment, partial atomic charges). nih.gov

Physicochemical descriptors: Such as the partition coefficient (logP), which describes the molecule's hydrophobicity. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

For a series of this compound analogues with varying substituents, a QSAR model could reveal which structural features are most important for a particular biological activity, for instance, anticancer or antimicrobial effects. nih.govnih.gov For example, a QSAR study on substituted naphthalen-1-yl-acetic acid hydrazides found that hydrophobicity (logP) and the energy of the HOMO were significant in describing their antimicrobial activity. nih.gov

A hypothetical QSAR model for a series of naphthoic acid analogues might look like this:

Biological Activity (log 1/IC₅₀) = 0.5 * logP - 0.2 * (LUMO Energy) + 1.2 * (Molecular Shape Index) + constant

This equation would suggest that higher hydrophobicity, a lower LUMO energy, and a specific molecular shape are beneficial for the desired biological activity.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Physicochemical | logP (Hydrophobicity) | May affect cell membrane permeability and interaction with hydrophobic pockets in proteins. |

| Electronic | HOMO/LUMO Energies | Relates to the molecule's ability to participate in charge-transfer interactions. |

| Topological | Molecular Connectivity Index | Encodes information about the size, shape, and degree of branching of the molecule. |

| Steric | Molar Refractivity | Relates to the volume of the molecule and its polarizability. |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand), such as this compound, when it binds to a larger molecule, typically a protein (receptor). dntb.gov.ua This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

The docking process involves:

Preparation of Receptor and Ligand: The 3D structures of the protein target and the ligand are prepared. For the protein, this often involves adding hydrogen atoms and assigning partial charges. The 3D structure of this compound would be generated and its energy minimized.

Docking Simulation: A search algorithm explores various possible binding poses of the ligand within the active site of the protein.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, typically reported as a binding energy (in kcal/mol). e-century.us The pose with the lowest binding energy is generally considered the most likely binding mode.

For this compound, molecular docking could be used to screen a library of proteins to identify potential biological targets. For example, given the structural similarities to some known anticancer agents, proteins involved in cell cycle regulation or signal transduction pathways could be investigated. mdpi.com

Once a potential target is identified, docking can provide a detailed picture of the interactions between this compound and the amino acid residues in the protein's active site. These interactions can include:

Hydrogen bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor.

Hydrophobic interactions: The naphthalene ring can interact with nonpolar residues.

π-π stacking: The aromatic naphthalene core can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Van der Waals forces: General attractive forces between the ligand and the protein. researchgate.net

The table below provides a hypothetical example of the output from a molecular docking study of this compound into the active site of a hypothetical protein kinase. e-century.us

| Interaction Type | Interacting Residue | Distance (Å) |

| Hydrogen Bond | Lys72 (backbone NH) | 2.1 |

| Hydrogen Bond | Asp184 (side chain C=O) | 2.5 |

| π-π Stacking | Phe80 | 3.8 |

| Hydrophobic | Val57, Leu135 | N/A |

| Binding Energy | -8.2 kcal/mol |

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters of this compound. These predictions are valuable for interpreting experimental spectra and confirming the molecule's structure.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration. researchgate.net By comparing the calculated infrared (IR) and Raman spectra with experimental data, a detailed assignment of the vibrational bands to specific functional groups and molecular motions can be made. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the methoxy groups, and various C-H and C=C stretching and bending modes of the naphthalene ring. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov The calculations provide theoretical chemical shifts for each proton and carbon atom in the molecule. These predicted values, when compared to experimental NMR spectra, aid in the complete assignment of the observed signals. This is particularly useful for complex aromatic systems where spectral overlap can occur.

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov TD-DFT calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the wavelengths and intensities of absorption bands in the UV-Vis spectrum. For this compound, these calculations would predict the λₘₐₓ values for the π→π* transitions characteristic of the naphthalene chromophore.

The following table presents a hypothetical comparison of computationally predicted and experimental spectroscopic data for this compound.

| Spectroscopic Data | Predicted Value | Experimental Value | Assignment |

| IR Frequency (cm⁻¹) | 1705 | 1698 | C=O stretch (carboxyl) |

| ¹H NMR Chemical Shift (ppm) | 8.15 | 8.20 | H-1 (proton on naphthalene ring) |

| ¹³C NMR Chemical Shift (ppm) | 172.3 | 171.9 | C (carboxyl carbon) |

| UV-Vis λₘₐₓ (nm) | 248, 290, 335 | 250, 292, 338 | π→π* transitions |

Advanced Materials Science Applications

Polymerization Monomers: Design and Integration

The design and integration of novel monomers are fundamental to the development of polymers with enhanced characteristics. The rigid bicyclic structure of the naphthalene (B1677914) unit in 6,7-Dimethoxy-2-naphthoic acid is suitable for creating polymers with high thermal stability and mechanical strength. The carboxylic acid moiety provides a reactive site for polycondensation reactions, such as polyesterification. While the theoretical potential for this compound to act as a specialty monomer exists, detailed research findings specifically documenting the design, synthesis, and integration of this compound into polymer backbones are not extensively covered in publicly available literature.

Synthesis of Bio-based Polymeric Materials (e.g., Polyesters via ADMET Polymerization)

The transition toward sustainable resources has spurred significant research into bio-based polymeric materials. Acyclic Diene Metathesis (ADMET) polymerization is a powerful step-growth condensation polymerization technique used to synthesize a variety of unsaturated polymers and polyesters from renewable feedstocks. rsc.org This method is particularly noted for its tolerance to various functional groups and its ability to create precisely structured polymers. researchgate.net

While the synthesis of bio-based polyesters from monomers derived from plant oils and other natural products is an active area of research, specific studies detailing the conversion of this compound into a diene monomer suitable for ADMET polymerization are not prominently reported. However, research on a closely related, bio-based isomer suggests the potential for such compounds in the polymer field. A chemo-enzymatic pathway has been developed to synthesize 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) from sinapic acid, a compound found in plants like rapeseed and mustard. tandfonline.comsigmaaldrich.com This work highlights the potential of dimethoxy-naphthoic acid structures as renewable building blocks for bio-based materials. tandfonline.com

Exploration in Liquid Crystalline Polymer Systems (Analogue to 6-hydroxy-2-naphthoic acid for Vectra®)

Thermotropic liquid crystalline polymers (LCPs) are a class of high-performance materials known for their exceptional mechanical properties, thermal stability, and chemical resistance. One of the most well-known commercial LCPs is Vectra®, a copolyester synthesized through the acidolysis of 4-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid (HNA). acs.org The rigid, rod-like structure of the HNA monomer is crucial for the formation of the liquid crystalline phase.

This compound is structurally analogous to HNA, featuring the same 2-naphthoic acid backbone. The primary difference is the substitution on the naphthalene ring (two methoxy (B1213986) groups at the 6 and 7 positions versus a single hydroxyl group at the 6 position). This structural similarity suggests that this compound could potentially be explored as a comonomer in LCPs to modify properties such as melting temperature, solubility, and mesophase behavior.

The investigation into bio-based alternatives for petroleum-derived monomers like HNA is an important research direction. The aforementioned compound, 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA), is noted for its high structural similarity to HNA. tandfonline.com Researchers have proposed DMNA as a potential renewable building block for high-value-added liquid crystal polymers, directly referencing its potential as a substitute for the naphthalene-based monomer used in Vectra®. tandfonline.com This line of research underscores the interest in exploring variously substituted naphthoic acids for LCP applications.

| Compound Name | Structure | Role/Potential Role in LCPs |

|---|---|---|

| 6-hydroxy-2-naphthoic acid (HNA) |  | Established petroleum-based monomer for the commercial LCP Vectra®. acs.org |

| This compound |  | Potential analogue to HNA for modifying LCP properties. |

| 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) |  | Researched as a potential bio-based replacement for HNA in polymers. tandfonline.comsigmaaldrich.com |

Integration into Hybrid and Functional Materials

Hybrid and functional materials, which combine organic and inorganic components at the molecular or nanoscale, offer a pathway to materials with synergistic properties. Organic molecules like this compound can be integrated into such systems to impart specific functionalities. For example, naphthalene derivatives are known for their optical and electronic properties, which can be harnessed in applications like organic light-emitting diodes (OLEDs) or sensors. The carboxylic acid group can serve as an anchor to bind the molecule to inorganic surfaces, such as metal oxide nanoparticles. However, specific research focused on the integration of this compound into hybrid and functional materials is not widely documented in the scientific literature.

Supramolecular Chemistry and Crystal Engineering

Design and Assembly of Hydrogen-Bonded Organic Solids

The design and assembly of hydrogen-bonded organic solids are central to crystal engineering. For 6,7-dimethoxy-2-naphthoic acid, the carboxylic acid group is the primary driver for the formation of robust hydrogen bonds. Carboxylic acids are well-known to form strong O-H···O hydrogen bonds, which can lead to the formation of predictable supramolecular structures.

The assembly process can be influenced by various factors, including the choice of solvent, temperature, and the presence of co-forming molecules. By carefully controlling these conditions, it is possible to guide the self-assembly of this compound into different crystalline forms with varying properties.

Co-crystallization and Salt Formation Strategies with N-Heterocycles

Co-crystallization is a powerful technique to modify the physicochemical properties of a solid without altering its chemical structure. This is achieved by incorporating a second, different molecule (a co-former) into the crystal lattice. N-heterocycles are a particularly interesting class of co-formers for carboxylic acids like this compound due to their ability to form strong and directional hydrogen bonds.

The interaction between a carboxylic acid and a nitrogen-containing heterocycle can result in either a co-crystal (where the components are linked by hydrogen bonds) or a salt (where a proton is transferred from the acid to the base). The outcome depends on the difference in pKa values between the carboxylic acid and the conjugate acid of the N-heterocycle (the ΔpKa rule).

Co-crystal Formation: When the ΔpKa is small, a neutral hydrogen bond (O-H···N) is typically formed, leading to a co-crystal. Common N-heterocyclic co-formers that could be explored for co-crystallization with this compound include pyridine, pyrazine, and their derivatives.

Salt Formation: When the ΔpKa is large, proton transfer is more likely to occur, resulting in the formation of a carboxylate anion and a protonated heterocycle, which then assemble into a salt.

These co-crystallization and salt formation strategies can be used to tune properties such as solubility, dissolution rate, melting point, and stability of this compound.

Elucidation of Supramolecular Synthons and Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H...π)

The predictable and hierarchical nature of non-covalent interactions is key to understanding and designing crystal structures. In the case of this compound, several types of interactions are expected to play a role in its supramolecular assembly.

| Interaction Type | Description | Potential Role in this compound |

| Hydrogen Bonding | Strong, directional interactions involving a hydrogen atom located between two electronegative atoms. | The primary O-H···O hydrogen bonds between carboxylic acid groups are expected to form robust dimers or catemeric chains, defining the primary structural motifs. |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | The naphthalene (B1677914) core of the molecule provides a large aromatic surface area, making π-π stacking interactions a significant contributor to the overall crystal packing. These interactions can be parallel-displaced or T-shaped. |

| C-H...π Interactions | Weak hydrogen bonds where a C-H bond acts as the hydrogen bond donor and a π-system acts as the acceptor. | The aromatic C-H bonds of the naphthalene ring can interact with the π-electron cloud of adjacent molecules, further stabilizing the crystal lattice. |

| C-H...O Interactions | Weak hydrogen bonds involving a C-H donor and an oxygen acceptor. | The methoxy (B1213986) groups and the carbonyl oxygen of the carboxylic acid can act as hydrogen bond acceptors for C-H donors from neighboring molecules, contributing to the three-dimensional network. |

The interplay of these various interactions, from the strong hydrogen bonds to the weaker π-π and C-H...π interactions, will ultimately determine the final crystal structure of this compound. The identification and understanding of the resulting supramolecular synthons are crucial for predictable crystal engineering.

Crystal Packing Control and Polymorphism

Crystal packing describes how molecules are arranged in a crystal lattice. The control of crystal packing is a major goal of crystal engineering, as different packing arrangements can lead to different physical properties. Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can have different stabilities, melting points, solubilities, and other important properties.

For this compound, polymorphism could arise from:

Different Hydrogen-Bonding Motifs: While the carboxylic acid dimer is common, other motifs like catemers (chains) are also possible and could lead to different polymorphs.

Variations in π-π Stacking: The relative orientation and overlap of the naphthalene rings can vary, resulting in different packing efficiencies and polymorphs.

Conformational Polymorphism: Although the naphthalene ring is rigid, rotation around the C-C bond connecting the carboxylic acid group could potentially lead to different conformers that pack differently in the solid state.

The control of polymorphism is a significant challenge in materials science and the pharmaceutical industry. By carefully selecting crystallization conditions (e.g., solvent, temperature, cooling rate, presence of additives), it may be possible to selectively crystallize a desired polymorph of this compound with optimized properties. However, without specific experimental data on the crystal structure of this compound, any discussion of its packing and polymorphism remains theoretical.

Molecular Interactions in Biological Systems: Mechanistic and Structural Aspects

Protein-Ligand Binding: Kinetics, Thermodynamics, and Binding Site Analysis (e.g., with Human Serum Albumin)

While direct studies on the binding kinetics and thermodynamics of 6,7-Dimethoxy-2-naphthoic acid with Human Serum Albumin (HSA) are not extensively documented, research on structurally similar naphthoquinone and naphthoic acid derivatives provides significant insights into the potential binding mechanisms. HSA is the most abundant plasma protein and plays a crucial role in the transport and disposition of many drugs and endogenous molecules.

The interaction between ligands and HSA is often characterized by a static quenching mechanism, indicating the formation of a ground-state complex. scielo.br Spectroscopic studies on 1,4-naphthoquinone derivatives reveal that their binding to HSA is a spontaneous process. scielo.brnih.gov The thermodynamic parameters derived from these studies, typically using the van't Hoff equation, indicate that the binding is often driven by hydrophobic forces. scielo.brresearchgate.net This is characterized by a positive entropy change (ΔS°) and a positive enthalpy change (ΔH°). scielo.brresearchgate.net

For instance, the interaction of a synthetic 2-(4-methoxyanilino)naphthalene-1,4-dione with HSA was found to be a stable and spontaneous binding process driven primarily by hydrophobic interactions, with an endothermic profile. nih.gov Similarly, studies with other 1,4-naphthoquinone derivatives show moderate binding affinity and are also mainly driven by hydrophobic forces. scielo.br

Binding site analysis, often conducted through competitive binding experiments with known site markers, suggests that naphthoic acid derivatives can bind to specific subdomains within HSA. nih.gov For example, 2-(4-methoxyanilino)naphthalene-1,4-dione was found to preferentially bind to subdomain IIA (site I) of HSA. nih.gov Circular dichroism and Fourier transform infrared (FT-IR) spectroscopy analyses have shown that the binding of these derivatives can induce conformational changes in the secondary structure of HSA, affecting the α-helix, β-turn, and β-sheet components. nih.gov

Table 1: Thermodynamic Parameters for the Binding of Naphthoquinone Derivatives to Human Serum Albumin (HSA) Data is illustrative for related compounds, not this compound itself.

| Compound | Binding Constant (K) (M-1) | Enthalpy Change (ΔH°) (kJ mol-1) | Entropy Change (ΔS°) (J mol-1 K-1) | Primary Driving Force |

|---|---|---|---|---|

| 2-(4-methoxyanilino)naphthalene-1,4-dione | 15.405 x 106 (at 300 K) | +219.935 | Positive (value not specified) | Hydrophobic |

| Nickel(II) tetrasulfonated phthalocyanine | 4.89 x 105 (at 25 °C) | +28.08 | +203.09 | Hydrophobic/Entropy-driven |

Receptor Modulation and Agonist/Antagonist Profiling of Naphthoic Acid Analogues (e.g., Aryl Hydrocarbon Receptor)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates cellular responses to a wide range of environmental compounds and endogenous molecules. nih.govmdpi.com Naphthoic acid analogues have been investigated for their ability to modulate AhR activity.

A study on the structure-dependent AhR activity of various hydroxyl/carboxy-substituted naphthoic acids provides valuable data on compounds structurally related to this compound. nih.govnih.gov In this research, the activity of compounds including 1,4-dimethoxy-2-naphthoic acid (1,4-DMNA) was assessed by measuring the induction of AhR-responsive genes, such as CYP1A1 and CYP1B1, in mouse and human colon cells. nih.govnih.gov

The results showed that 1,4-DHNA (1,4-dihydroxy-2-naphthoic acid) was the most potent AhR agonist among the tested naphthalene (B1677914) derivatives, with an induction response similar to that of the prototypical AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). nih.gov In contrast, the dimethoxy analogue, 1,4-DMNA, did not induce CYP1A1 mRNA levels significantly in human Caco2 colon cancer cells. researchgate.net This highlights the critical role of the hydroxyl and carboxyl substituents in determining AhR agonist activity. nih.gov Some related compounds, like 1- and 2-naphthol, exhibited weak AhR agonist activity but also partial antagonist activity. nih.govnih.gov These activities were confirmed to be AhR-dependent, as they were not observed in AhR-deficient cells. nih.govnih.gov

Table 2: Aryl Hydrocarbon Receptor (AhR) Activity Profile of Naphthoic Acid Analogues

| Compound | AhR Activity Profile | Key Finding |

|---|---|---|

| 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) | Potent Agonist | Induction of CYP1A1/CYP1B1 similar to TCDD. nih.gov |

| 1,4-Dimethoxy-2-naphthoic acid (1,4-DMNA) | Inactive as an agonist | Did not significantly induce CYP1A1 mRNA. researchgate.net |

| 1-Hydroxy-2-naphthoic acid (1-HNA) | Agonist | Less potent than 1,4-DHNA but induced maximal response for CYP1B1. nih.gov |

| 4-Hydroxy-2-naphthoic acid (4-HNA) | Agonist | Less potent than 1,4-DHNA but induced maximal response for CYP1B1. nih.gov |

| 1-Naphthol (1-NOH) & 2-Naphthol (2-NOH) | Weak Agonist / Partial Antagonist | Exhibited both weak agonistic and partial antagonistic activities. nih.govnih.gov |

Structural Basis for Biological Activity: Insights from Molecular Modeling and X-ray Co-crystallization Studies

Understanding the three-dimensional structure of a ligand-protein complex is crucial for elucidating the basis of biological activity and for rational drug design. While specific molecular modeling and X-ray co-crystallization data for this compound are limited, studies on related compounds provide a framework for its potential interactions.

Molecular Modeling: Computational analysis has been used to model the interactions of naphthoic acid derivatives within the AhR binding pocket. researchgate.net For example, modeling studies of 1,4-DHNA showed that it shares similar interactions within the AhR binding pocket as TCDD. researchgate.net The primary difference arises from the negatively charged carboxyl group of 1,4-DHNA. researchgate.net Such studies suggest that the orientation and binding of naphthoic acid derivatives are governed by specific hydrogen bonds and hydrophobic interactions with key amino acid residues in the receptor's binding site. The dimethoxy groups on the 6 and 7 positions of the naphthalene ring would be expected to influence the compound's hydrophobicity and steric profile, thereby affecting its fit and interaction within a protein's binding pocket.

X-ray Co-crystallization: X-ray crystallography is a powerful technique for determining the precise atomic arrangement of molecules, including protein-ligand complexes. rjptonline.org The process of co-crystallization involves forming a crystal that contains both the protein and its ligand in a defined stoichiometric ratio. mdpi.com Subsequent X-ray diffraction analysis of this co-crystal can reveal the detailed three-dimensional structure of the complex, showing specific binding modes, conformational changes, and key intermolecular interactions. rjptonline.orgmdpi.com

While a co-crystal structure for this compound with a biological target is not publicly available, studies on other naphthoic acid derivatives demonstrate the utility of this approach. For instance, research into a new polymorph of 1-hydroxy-2-naphthoic acid was conducted through crystallization experiments, showcasing the characterization of such molecules in the solid state using X-ray diffraction. nih.gov The insights gained from such crystallographic studies are invaluable for structure-based drug design, allowing for the optimization of ligands to enhance their binding affinity and selectivity for a specific biological target. rjptonline.org

Future Research Avenues and Prospects in Chemical Science

Advancements in Sustainable Synthesis and Catalytic Systems for Naphthoic Acid Scaffolds

Future research is poised to move beyond traditional synthetic routes for naphthoic acids, which often involve harsh conditions and heavy metal catalysts. google.com The focus is shifting towards green and sustainable methodologies. A key area of exploration is the use of bio-based precursors. For instance, a sustainable one-pot, two-step chemo-enzymatic pathway has been developed to produce the closely related 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) from sinapic acid, a compound abundant in the plant kingdom. doaj.orgtandfonline.comresearchgate.netsemanticscholar.org This process, which utilizes a laccase enzyme for dimerization followed by chemical treatment, has been assessed for its sustainability using metrics like the Process Mass Index and EcoScale, demonstrating a limited environmental impact. tandfonline.comresearchgate.net Future work could adapt these biocatalytic and chemo-enzymatic strategies for the synthesis of 6,7-dimethoxy-2-naphthoic acid itself.